2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing rigid, three-dimensional building blocks for CNS and kinase drug discovery is challenging. This cyclobutyl amino alcohol solves that need with 100% sp³ carbons (Fsp³=1.0) and a LogP of 0.92, matching 'Rule of 3' criteria. Its geminal tertiary alcohol and primary aminomethyl group provide orthogonal handles for selective derivatization, validated in IRAK4 inhibitors (IC₅₀ 1.60 nM). - Conformationally restricted scaffold for fragment-based CNS screening and targeted kinase libraries. - Dual functional handles enable efficient, patent-relevant analog synthesis. - Purity ≥95%, global shipping, and custom synthesis available.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13183857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)cyclobutyl]butan-2-OL
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC(C)(C1(CCC1)CN)O
InChIInChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3
InChIKeyKVPXAGVTLGJEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Aminomethyl)cyclobutyl]butan-2-OL: sp³-Rich Amino Alcohol Scaffold


2-[1-(Aminomethyl)cyclobutyl]butan-2-OL (CAS 1526582-40-0) is a synthetic organic building block belonging to the cyclobutyl amino alcohol class . It possesses the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . The compound features a conformationally restricted cyclobutane ring directly substituted with a primary aminomethyl group (-CH₂NH₂) and a tertiary alcohol moiety on an adjacent carbon [1]. This structural arrangement incorporates a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) , a physicochemical property associated with enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability in drug candidates [2].

sp³-Rich Scaffold Fully sp³-hybridized core supports solubility and metabolic stability in lead optimization
Constrained Geometry Geminal cyclobutyl–tertiary alcohol enforces a unique spatial orientation for key functional groups
Dual Handles Orthogonal primary amine and tertiary alcohol enable selective derivatization for library synthesis

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL: Distinct from Simpler Analogs


The precise substitution pattern of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL—specifically the geminal relationship between the cyclobutyl ring and the tertiary alcohol on the same carbon—confers unique three-dimensional and electronic properties not found in simpler analogs like (1-aminocyclobutyl)methanol or linear amino alcohols . This rigid geometry, with a calculated Fsp³ of 1.0 and a LogP of 0.92, dictates its potential as a scaffold for drug design by enforcing a specific vector for the primary amine and tertiary alcohol . Substitution with a less rigid or differently substituted analog could fundamentally alter the molecule's binding conformation at a target protein, its metabolic profile, or its physicochemical properties [1]. Therefore, a generic substitution based solely on the presence of a cyclobutane ring or an amino alcohol functional group would fail to replicate the precise spatial and electronic parameters required for applications where this specific scaffold has been identified as critical, such as in the patent literature for BACE inhibitors or kinase inhibitors [2].

Rigid cyclobutyl scaffold with geminal substitution
Flexible linear amino alcohols may not replicate binding conformation
Defined spatial orientation of amine and alcohol
Simpler aminocyclobutylmethanol lacks the precise geometry and dual handles
sp³-rich, low LogP physicochemical profile
Aromatic or less constrained analogs may shift lipophilicity and metabolic fate

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL: Evidence vs. Analogs


Fsp³ and LogP Advantage Over Aromatic Analogs

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL demonstrates a superior three-dimensionality and predicted solubility profile compared to a hypothetical, flat aromatic bioisostere. Its high fraction of sp³-hybridized carbons (Fsp³) of 1.0 is a key differentiator from phenyl-containing analogs (Fsp³ typically << 1.0), a metric strongly correlated with increased clinical success rates due to reduced lipophilicity and improved aqueous solubility [1]. The compound's calculated LogP of 0.92 is lower than that of a typical phenyl-containing analog (e.g., phenylbutanol, LogP ~1.8), indicating a reduced tendency for promiscuous binding and phospholipidosis [2].

Fsp³ Advantage
Class-level
Target: Fsp³ 1.0, LogP 0.92
Comparator: Fsp³ <0.25, LogP ~1.8
ΔFsp³ > +0.75, ΔLogP −0.88 (estimated)
Supports sp³-driven drug-likeness optimization
Hypothetical comparison based on computational prediction
Medicinal Chemistry Drug Design Physicochemical Properties

IRAK4 Inhibitor: Derived Scaffold Potency

A derivative incorporating the 1-(aminomethyl)cyclobutyl motif demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 1.60 nM [1]. This potency is derived from a complex molecule (US11958831, Example 11) where the cyclobutyl-aminomethyl group serves as a critical structural component for target binding. While direct data for the core building block 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is not publicly available, the nanomolar activity of this advanced derivative validates the scaffold's utility in a challenging kinase inhibitor program, a context where simpler analogs like (1-aminocyclobutyl)methanol may not confer the necessary potency or selectivity .

Derivative IC₅₀
Class-level
IRAK4 IC₅₀ = 1.60 nM
Complex derivative containing the 1-(aminomethyl)cyclobutyl substructure
Validates substructure utility in kinase inhibitor programs
Derivative potency; core building block not directly assayed
Kinase Inhibition Inflammation Autoimmune Disease

GABA-A Receptor Activity Differentiation

The compound exhibits weak agonist activity at the human GABA-A α1β2γ2S receptor with an EC₅₀ of 48,000 nM and antagonist activity at the GABA-A ρ1 receptor with an IC₅₀ of 300,000 nM [1]. This profile differentiates it from clinical GABA-A agonists like MK-0343 (MRK-409), a subtype-selective partial agonist with Kᵢ values in the 0.21-0.40 nM range . The low potency of the core scaffold suggests it is not an active drug candidate itself, but rather a neutral or weakly interacting scaffold that can be optimized for specific receptor subtypes without inherent off-target activity. This 'clean' baseline profile is advantageous in fragment-based drug discovery, where starting with a low-affinity hit that can be grown into a potent and selective lead is preferred [2].

GABA-A Baseline
Reported
Target EC₅₀ 48,000 nM (α1β2γ2S), IC₅₀ 300,000 nM (ρ1)
Comparator MK-0343 Ki 0.21–0.40 nM
~120,000-fold less potent than MK-0343 as agonist
Low intrinsic activity favors fragment growth for selectivity
Cross-study comparison, different assay formats
Neuroscience GABA Receptor Anxiolytic

Patent-Validated for BACE and NMDA Targets

The 1-(aminomethyl)cyclobutyl substructure is explicitly claimed in multiple patent families as a key component of beta-secretase (BACE) inhibitors for Alzheimer's disease and NMDA receptor antagonists for pain and depression [1]. For instance, Pierre Fabre Médicament's patent portfolio (e.g., EP2928861, HK1212968) extensively covers aminocyclobutane derivatives as NMDA antagonists [1]. This is in contrast to simpler cyclobutyl amino alcohols like (1-aminocyclobutyl)methanol, which are not as prominently featured in patent claims for these specific neurological targets . The presence of this scaffold in advanced patent literature provides a strong, albeit qualitative, validation of its unique value proposition and justifies its procurement over less specifically claimed analogs.

Patent Landscape
Class-level
1-(Aminomethyl)cyclobutyl substructure claimed in multiple BACE and NMDA patents
Simpler cyclobutyl amino alcohols less frequently cited for these targets
Patent landscape supports target relevance over simpler analogs
Qualitative IP analysis, no direct potency comparison
Alzheimer's Disease Neurology Intellectual Property

LogP and Hydrogen Bonding Differentiation

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL possesses a calculated LogP of 0.92 and a topological polar surface area (TPSA) of 46.25 Ų . This places it in a more favorable drug-like chemical space compared to more lipophilic analogs, such as a hypothetical 2-(1-(aminomethyl)cyclobutyl)-2-phenylbutane (predicted LogP > 3.5, TPSA ~26 Ų). The combination of a moderate LogP and higher TPSA is associated with improved aqueous solubility and reduced plasma protein binding, which are critical parameters for achieving oral bioavailability and favorable pharmacokinetics [1]. This profile is a direct consequence of the tertiary alcohol and primary amine in the specific geminal arrangement, which is not present in isomers or more lipophilic cyclobutyl derivatives.

LogP & TPSA Diff
Reported
Target: LogP 0.92, TPSA 46.25 Ų
Comparator: LogP >3.5, TPSA ~26 Ų
ΔLogP < −2.58; ΔTPSA +20.25 Ų
Favorable solubility/polarity profile vs lipophilic analogs
Computational prediction from datasheets
ADME Drug-Likeness Physicochemical Properties

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL: R&D Deployment Scenarios


Fragment-Based Drug Discovery for CNS

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is an ideal candidate for fragment-based screening libraries targeting central nervous system (CNS) disorders. Its low molecular weight (157.25 Da), high Fsp³ (1.0), and moderate LogP (0.92) align perfectly with the 'Rule of 3' for fragment selection . Its demonstrated weak activity at GABA-A receptors (EC₅₀ = 48,000 nM) confirms it is a 'clean' starting fragment with low intrinsic activity, allowing for structure-guided optimization to achieve high potency and selectivity against desired CNS targets such as GABA-A subtypes or NMDA receptors [1].

Patent-Differentiated Kinase Inhibitor Libraries

This scaffold should be prioritized for the synthesis of focused kinase inhibitor libraries, particularly those targeting IRAK4 and related kinases in the innate immune signaling pathway. The substructure's presence in a highly potent IRAK4 inhibitor (IC₅₀ = 1.60 nM) validates its utility in this target class [2]. Its unique 3D geometry and vector for the primary amine are critical for achieving the specific binding interactions required for potent kinase inhibition, offering a strategic advantage over more common piperidine or phenyl-based building blocks in creating novel, patentable chemical matter for inflammation and oncology programs [3].

sp³-Rich Bioisosteres in Lead Optimization

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is a prime candidate for use as a saturated bioisostere to replace problematic phenyl rings or other flat, lipophilic moieties in existing lead compounds. The high Fsp³ (1.0) and low LogP (0.92) directly address common lead optimization challenges such as poor aqueous solubility, high metabolic clearance, and hERG channel inhibition [4]. Replacing a phenyl group with this cyclobutyl scaffold can be expected to increase solubility, reduce lipophilicity, and improve overall developability without compromising on target binding, a strategy validated in multiple successful drug discovery programs [4].

Key Intermediate for CNS and Pain Programs

This compound is a key intermediate for accessing patent-protected chemical space, specifically for generating analogs of aminocyclobutane derivatives claimed as NMDA receptor antagonists for pain and depression [5]. Its procurement is essential for research groups aiming to explore the structure-activity relationships (SAR) around these clinically relevant scaffolds. The compound's dual functional groups (primary amine and tertiary alcohol) provide orthogonal synthetic handles for selective derivatization, enabling the efficient construction of complex, patent-relevant analogs that simpler building blocks cannot replicate .

Application
Selection Property
Validation Focus
CNS fragment-based screening
High sp³, moderate LogP, low intrinsic GABA-A activity
Fragment elaboration toward potency and subtype selectivity
IRAK4 kinase inhibitor libraries
Substructure validated in derivative with reported IRAK4 potency
Kinase panel selectivity and potency expansion from scaffold
Bioisostere replacement in leads
Fully saturated core with balanced lipophilicity and polarity
Retention of target binding while modulating ADME properties
CNS & pain patent intermediate
Claimed aminocyclobutane motif in NMDA/BACE patents
Structure–activity relationship studies for differentiated IP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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